

# Chemical and physical properties of Hexadimethrine bromide.

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## Compound of Interest

Compound Name: Hexadimethrine bromide

Cat. No.: B2447838

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## Hexadimethrine Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Hexadimethrine bromide**, commercially known as Polybrene, is a cationic polymer with significant applications in biomedical research and clinical settings. Its primary utility lies in its ability to enhance the efficiency of viral transduction for gene delivery, a cornerstone of modern molecular biology and gene therapy development. Furthermore, it functions as a potent heparin antagonist and has historical applications in protein sequencing. This technical guide provides an in-depth overview of the chemical and physical properties of **Hexadimethrine bromide**, detailed experimental protocols for its key applications, and visual representations of its mechanism of action and experimental workflows. The information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe utilization of this versatile polymer.

### Chemical and Physical Properties

**Hexadimethrine bromide** is a polymeric quaternary ammonium salt. Its cationic nature is central to its biological functions. Due to its polymeric nature, its molecular weight is variable and typically falls within a range.<sup>[1]</sup>

## General Properties

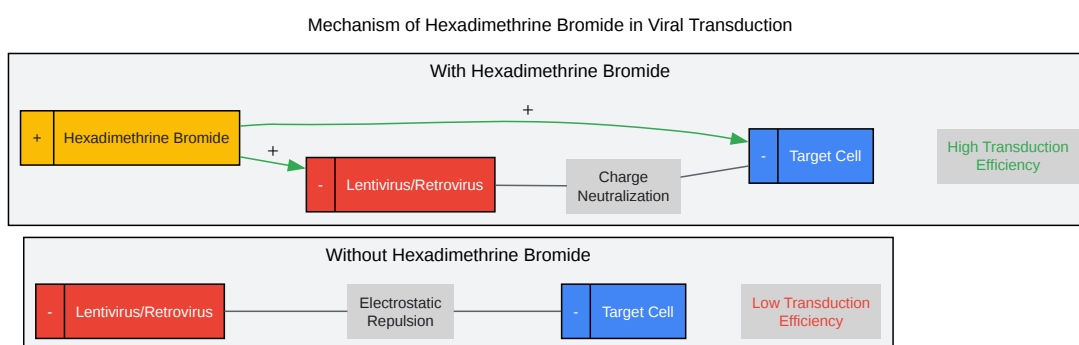
Property	Value	Source(s)
Chemical Name	1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide	[1]
Synonyms	Polybrene, Hexadimethrine Bromide	[1][2]
CAS Number	28728-55-4	[2][3]
Molecular Formula	(C <sub>13</sub> H <sub>30</sub> Br <sub>2</sub> N <sub>2</sub> ) <sub>n</sub>	[1]
Appearance	White to off-white solid/powder	[4]

## Physicochemical Data

Property	Value	Source(s)
Molecular Weight	Variable; typically 4,000-10,000 g/mol	[3][5]
Solubility	- Water: Up to 100 mg/mL (10%) - DMSO: Soluble, but moisture-absorbing DMSO reduces solubility.	[6][7][8]
Storage Temperature	2-8°C	[3]
Stability	Hygroscopic; protect from moisture. The powder form has a recommended retest period of 2 years. Solutions are stable but should be prepared fresh or stored appropriately.	[3][6]
Assay	≥94% (titration)	[3]

## Mechanism of Action in Viral Transduction

The primary mechanism by which **Hexadimethrine bromide** enhances viral transduction is through the neutralization of electrostatic repulsion between the negatively charged viral particles and the sialic acid residues on the surface of the target cells.[1][2] This reduction in the energy barrier facilitates a closer association between the virions and the cell membrane, thereby increasing the probability of successful infection and gene delivery.



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### Mechanism of Action

## Experimental Protocols

### Lentiviral Transduction of Adherent Cells

This protocol provides a general guideline for the transduction of adherent cell lines such as HEK293T, HeLa, and CHO cells. Optimization of cell density, Polybrene concentration, and multiplicity of infection (MOI) is recommended for each cell type.

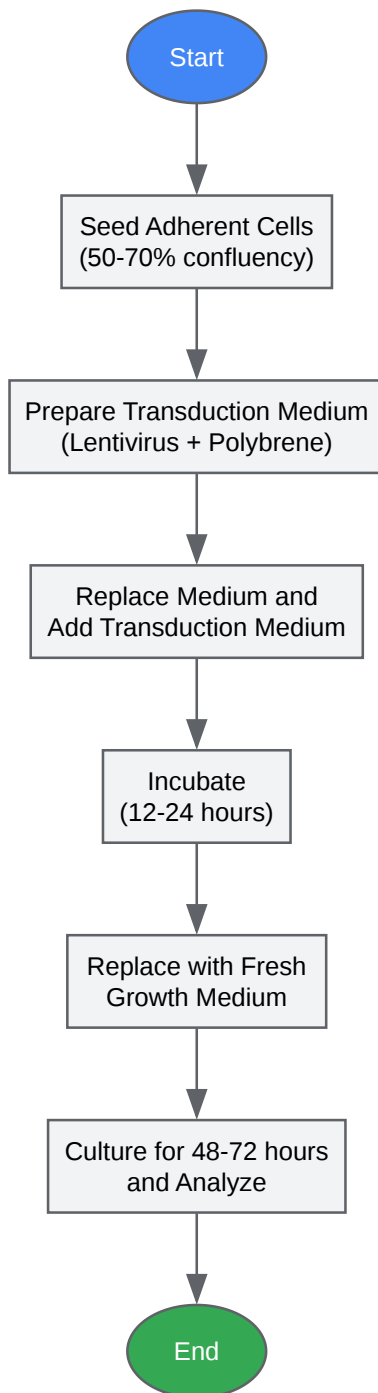
Materials:

- Target adherent cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Lentiviral particles
- **Hexadimethrine bromide** (Polybrene) stock solution (e.g., 1 mg/mL in sterile water or PBS)
- 6-well tissue culture plates

Procedure:

- **Cell Seeding:** The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, plate  $1.5 \times 10^5$  to  $2.5 \times 10^5$  cells per well.
- **Preparation of Transduction Medium:** On the day of transduction, prepare the transduction medium. For each well, add the desired amount of lentiviral particles to fresh complete growth medium. Then, add **Hexadimethrine bromide** to a final concentration of 4-8  $\mu\text{g/mL}$ . The optimal concentration should be determined empirically as high concentrations can be toxic to some cells.
- **Transduction:** Carefully remove the existing medium from the cells and replace it with the prepared transduction medium.
- **Incubation:** Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 12-24 hours. If cytotoxicity is a concern, the incubation time can be reduced to 4-6 hours.
- **Medium Change:** After the incubation period, remove the transduction medium and replace it with fresh, complete growth medium.
- **Analysis:** Continue to culture the cells for 48-72 hours to allow for gene expression before proceeding with analysis (e.g., fluorescence microscopy, flow cytometry, or antibiotic selection).

## Lentiviral Transduction Workflow for Adherent Cells

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## Adherent Cell Transduction Workflow

## Lentiviral Transduction of Suspension Cells (Spinoculation)

For suspension cells like Jurkat or THP-1, a spinoculation protocol is often employed to enhance virus-cell contact.

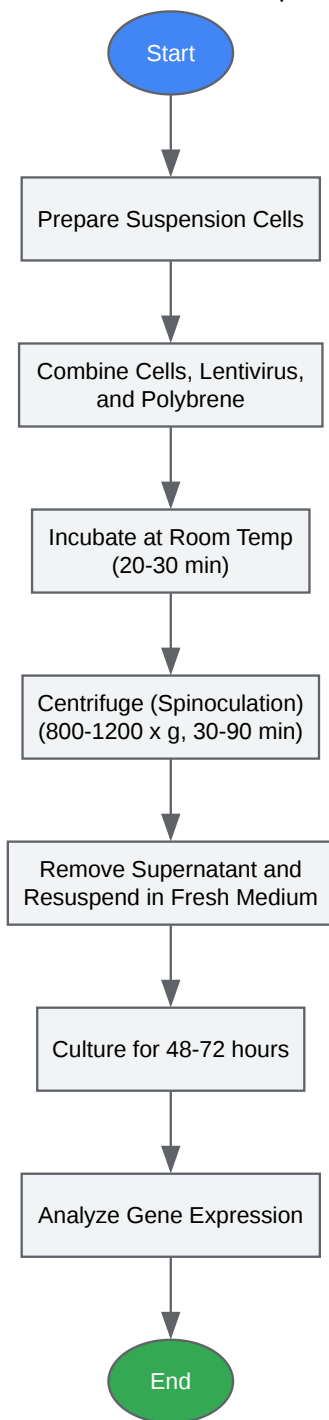
Materials:

- Target suspension cells
- Complete growth medium
- Lentiviral particles
- **Hexadimethrine bromide** (Polybrene) stock solution
- Microcentrifuge tubes or 24-well plates suitable for centrifugation

Procedure:

- Cell Preparation: Harvest suspension cells and resuspend them in fresh growth medium at a concentration of approximately  $5 \times 10^5$  cells/mL.
- Transduction Mix: In a microcentrifuge tube or a well of a 24-well plate, combine the cell suspension with the desired amount of lentiviral particles and **Hexadimethrine bromide** (final concentration of 4-8  $\mu\text{g/mL}$ ).
- Incubation: Incubate the mixture at room temperature for 20-30 minutes.
- Spinoculation: Centrifuge the tubes or plate at 800-1200 x g for 30-90 minutes at 32°C.
- Resuspension and Culture: After centrifugation, carefully remove the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium. Transfer the cells to a new culture vessel.
- Incubation and Analysis: Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 48-72 hours before analysis.

## Spinoculation Workflow for Suspension Cells

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## Suspension Cell Transduction Workflow

## Heparin Neutralization Assay

**Hexadimethrine bromide** can be used to neutralize the anticoagulant effect of heparin in plasma samples, which is useful for certain coagulation assays.<sup>[7]</sup> The following is a conceptual protocol for an in vitro heparin neutralization assay.

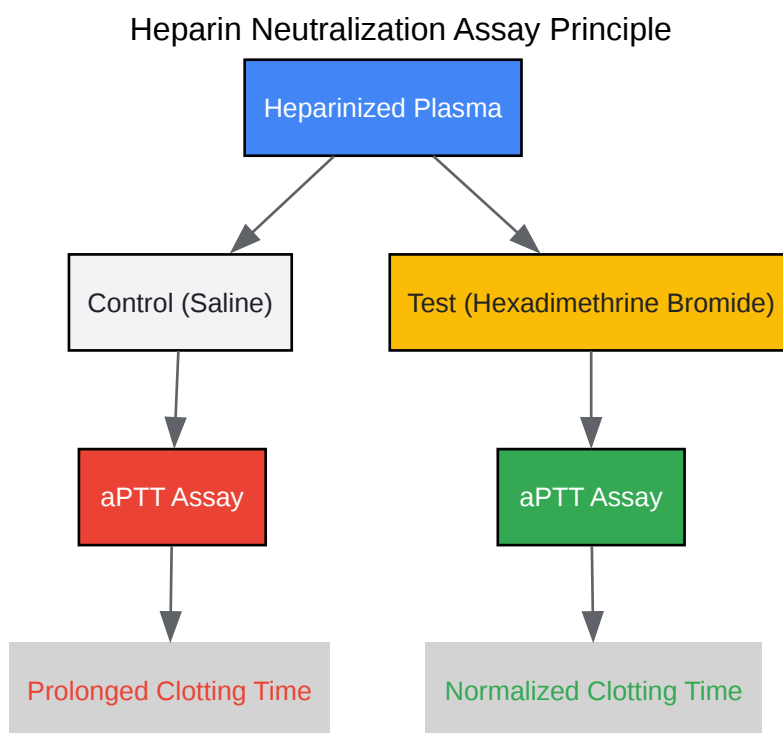
### Materials:

- Citrated plasma sample containing heparin
- **Hexadimethrine bromide** solution
- Activated partial thromboplastin time (aPTT) reagent
- Calcium chloride (CaCl<sub>2</sub>) solution
- Coagulometer

### Procedure:

- **Sample Preparation:** Prepare aliquots of the heparinized plasma.
- **Neutralization:** To one aliquot, add a specific concentration of **Hexadimethrine bromide**. The amount needed depends on the heparin concentration. A control aliquot should receive a saline blank.
- **Incubation:** Briefly incubate the plasma with **Hexadimethrine bromide**.
- **aPTT Measurement:** Perform the aPTT test on both the neutralized and control samples by adding the aPTT reagent followed by CaCl<sub>2</sub> and measuring the time to clot formation.
- **Analysis:** A significant shortening of the clotting time in the **Hexadimethrine bromide**-treated sample compared to the control indicates successful heparin neutralization.





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### Heparin Neutralization Principle

## Other Applications

- Protein Sequencing: Historically, **Hexadimethrine bromide** was used in automated Edman degradation to improve the yield of phenylthiohydantoin-amino acids, particularly for small, hydrophilic peptides that might otherwise be washed out during the sequencing cycles.[9]
- Heparin Antagonist: In clinical settings, it has been used as an alternative to protamine sulfate to reverse heparin-induced anticoagulation, for example, after cardiopulmonary bypass.

## Safety and Handling

**Hexadimethrine bromide** is harmful if swallowed.[4] It is recommended to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat when handling

the solid compound and its solutions. It is for research use only and not for drug, household, or other uses.[6]

## Conclusion

**Hexadimethrine bromide** is an invaluable tool in the field of molecular biology, particularly for enhancing viral-mediated gene transfer. Its well-understood mechanism of action and established protocols make it a reliable reagent for a wide range of cell types. While its applications have evolved, its fundamental properties continue to be leveraged in various research and clinical contexts. This guide provides a comprehensive resource to aid in the effective and safe implementation of **Hexadimethrine bromide** in the laboratory.

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